molecular formula C22H18ClN3O3S2 B2591459 N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 919852-59-8

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2591459
CAS No.: 919852-59-8
M. Wt: 471.97
InChI Key: OKDZWQVKPRTNOK-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials may include 6-chloro-1,3-benzothiazole, 4-methanesulfonylphenyl acetic acid, and 2-pyridinemethanol. The reactions may involve:

    Nucleophilic substitution: To introduce the chloro group.

    Amidation: To form the acetamide linkage.

    Sulfonation: To introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro group to an amine.

    Substitution: Halogen exchange or nucleophilic substitution at the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor activities.

Industry

In industry, it might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Such as 2-aminobenzothiazole.

    Sulfonylphenyl compounds: Such as 4-methanesulfonylphenyl acetic acid.

    Pyridine derivatives: Such as 2-pyridinemethanol.

Uniqueness

The uniqueness of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[(pyridin-2-yl)methyl]acetamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-31(28,29)18-8-5-15(6-9-18)12-21(27)26(14-17-4-2-3-11-24-17)22-25-19-10-7-16(23)13-20(19)30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZWQVKPRTNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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